1,3-Benzenedimethanethiol

Description

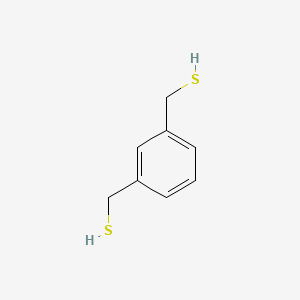

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNABGZJVWSNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342987 | |

| Record name | 1,3-Benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41563-69-3 | |

| Record name | 1,3-Benzenedimethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedimethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,3-Benzenedimethanethiol (CAS: 41563-69-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1,3-Benzenedimethanethiol, a versatile organosulfur compound. Also known as α,α'-Dimercapto-m-xylene or 1,3-Bis(mercaptomethyl)benzene, its unique structure, featuring two reactive thiol groups on a benzene ring, makes it a valuable building block in organic synthesis, materials science, and potentially in pharmaceutical research.[1]

Core Properties and Physicochemical Data

This compound is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[2] The two primary functional groups are the thiol (-SH) moieties, which are sulfur analogs of alcohols and are responsible for the compound's characteristic reactivity.[3] These groups are more acidic than their alcohol counterparts, readily forming thiolate anions that act as potent nucleophiles.[3] The compound is generally air-sensitive and should be stored under an inert atmosphere.[4]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 41563-69-3 | [1][2] |

| Molecular Formula | C8H10S2 | [1][2] |

| Molecular Weight | 170.29 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Boiling Point | 168-170 °C at 25 mmHg | [1][5][6] |

| Density | 1.15 g/mL at 25 °C | [1][5][6] |

| Refractive Index (n20/D) | 1.6207 | [1][5] |

| Flash Point | >110 °C (>230 °F) | [1][5] |

| Vapor Pressure | 0.00364 mmHg at 25°C | [1][2][5] |

| pKa (Predicted) | 9.36 ± 0.10 | [1][2] |

| Solubility | Sparingly soluble in water |[2] |

Table 2: Computed & Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| InChI Key | JSNABGZJVWSNOB-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)CS)CS | [2] |

| Polar Surface Area | 50.6 Ų | [2] |

| Rotatable Bond Count | 4 | [2] |

| XLogP3 | 2.1 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 |[7] |

Reactivity and Applications

The reactivity of this compound is dominated by its two thiol groups. These groups have a strong affinity for metal surfaces, particularly gold, which is leveraged in nanotechnology and surface science to form self-assembled monolayers.[1][3][6] Key reactions include:

-

Oxidation: Forms disulfide bonds (-S-S-), a reversible reaction crucial for creating cross-linked structures in polymers.[3]

-

Nucleophilic Substitution: The thiolate anion readily participates in reactions to form thioethers.

-

Metal Chelation: The thiol groups can coordinate with metal ions, making the scaffold of interest for designing ligands and chelating agents.

While direct applications in drug development are not extensively documented, its sulfur-containing structure makes it a potential building block for synthesizing new pharmaceutical compounds.[1] It is primarily used as a versatile reagent and monomer in organic synthesis to produce polymers, resins, and complex heterocyclic structures.[2][8][9]

Experimental Protocols

A common and reliable method for synthesizing this compound involves a two-step process starting from m-xylylene dichloride (1,3-bis(chloromethyl)benzene) and thiourea.[3][10]

Representative Synthesis Protocol:

Step 1: Formation of the Bis(thiouronium) Salt

-

Setup: Equip a 1 L four-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet.

-

Reagents: Charge the flask with 74.1 g of m-xylylene dichloride, 67.2 g of thiourea, and 270 g of water.[10]

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 2.5 hours.[10] The reaction forms an intermediate bis(thiouronium) salt.

-

Cooldown: After the reaction period, cool the mixture to room temperature.[10]

Step 2: Hydrolysis to the Dithiol

-

Base Addition: Under a continuing nitrogen atmosphere, add 134.1 g of a 50% aqueous sodium hydroxide solution to the flask.[10]

-

Hydrolysis: Heat the mixture, allowing the temperature to range from 70°C down to 40°C over a period of 2 hours to facilitate hydrolysis.[10]

-

Neutralization & Extraction:

-

Purification:

Safety and Handling

This compound is classified as an irritant.[11]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Precautions: Use only outdoors or in a well-ventilated area. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection.[2][11]

-

Storage: Store in a cool, dark place under an inert atmosphere as the compound is air-sensitive.[4] It is incompatible with strong oxidizing agents.[4]

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: Key stages in the synthesis of this compound.

References

- 1. Cas 41563-69-3,this compound | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 41563-69-3 | Benchchem [benchchem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 41563-69-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound [myskinrecipes.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 1,3-Bis(mercaptomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(mercaptomethyl)benzene, also known as α,α'-dimercapto-m-xylene, is an organosulfur compound with the chemical formula C₈H₁₀S₂.[1] This guide provides a summary of its chemical structure and known properties. Due to a lack of extensive published research, this document will focus on the fundamental characteristics of this molecule.

Chemical Structure and Properties

The chemical structure of 1,3-Bis(mercaptomethyl)benzene consists of a benzene ring substituted at the 1 and 3 positions with mercaptomethyl (-CH₂SH) groups.

Chemical Structure:

A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀S₂ | [1] |

| Molecular Weight | 170.29 g/mol | [1] |

| Physical State | Liquid (at 20°C) | [1] |

| Synonyms | α,α'-Dimercapto-m-xylene | [1] |

| Storage Conditions | Room temperature, recommended in a cool, dark place (<15°C) | [1] |

| Special Handling | Air sensitive, store under inert gas | [1] |

Synthesis and Experimental Protocols

Applications in Research and Drug Development

Currently, there is limited information available in scientific literature regarding the specific applications of 1,3-Bis(mercaptomethyl)benzene in drug development or its role in biological signaling pathways. While benzene and its derivatives are a broad area of toxicological and pharmacological research, the biological activities and potential therapeutic uses of 1,3-Bis(mercaptomethyl)benzene remain largely unexplored.

Signaling Pathways and Biological Activity

There is no direct evidence in the reviewed literature to suggest the involvement of 1,3-Bis(mercaptomethyl)benzene in any specific cellular signaling pathways. Research on the biological effects of benzene often focuses on its carcinogenic properties and impact on hematopoietic signaling pathways, but these findings cannot be directly extrapolated to 1,3-Bis(mercaptomethyl)benzene due to significant differences in chemical structure and reactivity.[2]

Logical Workflow for Further Investigation

Given the scarcity of data, a logical workflow for future research on 1,3-Bis(mercaptomethyl)benzene would involve several key stages. The following diagram illustrates a potential research and development pathway.

Caption: A proposed workflow for the systematic investigation of 1,3-Bis(mercaptomethyl)benzene.

Conclusion

1,3-Bis(mercaptomethyl)benzene is a defined chemical entity with known basic properties. However, a comprehensive understanding of its synthesis, biological activity, and potential applications is currently lacking in the scientific literature. The information presented in this guide serves as a foundational overview and highlights the need for further research to elucidate the properties and potential uses of this compound. For researchers and drug development professionals, this molecule represents an unexplored area with the potential for novel discoveries.

References

An In-depth Technical Guide to the Physical Properties of α,α'-Dimercapto-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of α,α'-Dimercapto-m-xylene, a dithiol compound with applications in chemical synthesis and materials science. This document is intended to serve as a valuable resource for professionals in research and development.

Core Physical Properties

α,α'-Dimercapto-m-xylene, also known as 1,3-Bis(mercaptomethyl)benzene, is a liquid at ambient temperature.[1][2] Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S₂ | [1][3] |

| Molecular Weight | 170.29 g/mol | [1][2][3] |

| CAS Number | 41563-69-3 | [1][2] |

| Physical State | Liquid (at 20°C) | [2] |

| Appearance | Colorless to Light yellow clear liquid | [2] |

| Boiling Point | 168-170 °C at 25 mmHg | [1][4] |

| Density | 1.15 g/mL at 25 °C | [1][4] |

| Specific Gravity | 1.16 (20/20) | [2] |

| Refractive Index | n20/D 1.6207 | [1][4] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Vapor Pressure | 0.00364 mmHg at 25°C | [1] |

| pKa | 9.36 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The provided data is typically generated using standard analytical techniques:

-

Boiling Point: Determined by distillation under reduced pressure (e.g., at 25 mmHg) to prevent decomposition at higher temperatures. The temperature range at which the liquid boils is recorded.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

-

Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid. The measurement is typically taken at 20°C using the sodium D-line (n20/D).

-

Gas Chromatography (GC): Used to determine the purity of the substance, as indicated by ">98.0%(GC)".[2]

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationship between the fundamental and derived properties of α,α'-Dimercapto-m-xylene.

References

An In-depth Technical Guide to 1,3-Benzenedimethanethiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenedimethanethiol, also known as 1,3-bis(mercaptomethyl)benzene, is an organosulfur compound with the chemical formula C₈H₁₀S₂.[1][2][3][4] This compound features a benzene ring substituted with two mercaptomethyl (-CH₂SH) groups at the meta positions. Its bifunctional nature, arising from the two thiol groups, makes it a versatile building block in various fields, including organic synthesis, materials science, and nanotechnology.[5] While direct applications in drug development are still emerging, its utility in forming polymers and self-assembled monolayers suggests potential roles in drug delivery systems and as a component in the synthesis of novel therapeutic agents.[2][6] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound.

Core Molecular Information

This compound is a colorless to light yellow liquid with a characteristic strong odor.[1] Its fundamental molecular and physical properties are summarized in the tables below.

Table 1: Molecular Formula and Weight

| Property | Value |

| Molecular Formula | C₈H₁₀S₂[1][2][3][4] |

| Molecular Weight | 170.30 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)CS)CS[1] |

| InChI Key | JSNABGZJVWSNOB-UHFFFAOYSA-N |

| CAS Number | 41563-69-3[1][2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 168-170 °C at 25 mmHg[2][7] |

| Density | 1.15 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.6207[2] |

| Flash Point | >230 °F (>110 °C)[2] |

| pKa | 9.36 ± 0.10 (Predicted)[1][2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-stage reaction starting from 1,3-bis(chloromethyl)benzene (m-xylylene dichloride) and thiourea.[8]

Materials and Equipment:

-

1 L four-neck reaction flask

-

Stirring machine

-

Reflux condenser

-

Nitrogen gas purge tube

-

Thermometer

-

m-Xylylene dichloride (74.1 g)

-

Thiourea (67.2 g)

-

Water (270 g)

-

50% aqueous solution of sodium hydroxide (134.1 g)

-

Hydrochloric acid

-

Toluene (360 mL)

Procedure:

-

Formation of the Bis(thiouronium) Salt:

-

In the 1 L four-neck reaction flask, combine m-xylylene dichloride, thiourea, and water.

-

Heat the mixture to reflux for 2.5 hours under a nitrogen atmosphere.[8]

-

-

Hydrolysis:

-

Cool the mixture to room temperature.

-

Add the 50% aqueous sodium hydroxide solution under a nitrogen atmosphere.

-

Heat the mixture, maintaining a temperature between 40 °C and 70 °C, for 2 hours to hydrolyze the intermediate.[8]

-

-

Neutralization and Extraction:

-

Purification:

-

Remove the toluene and any residual water from the organic phase under reduced pressure with heating.

-

The resulting crude product can be further purified by distillation.[8]

-

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable compound in several areas of chemical research with potential implications for drug development.

-

Surface Science and Nanotechnology: The thiol groups in this compound readily bind to gold surfaces, enabling the formation of self-assembled monolayers (SAMs). These SAMs are instrumental in studying metal-organic interfaces and can be used to develop novel sensors, catalysts, and electronic devices.[2] The ability to functionalize nanoparticles with this molecule also opens avenues for creating targeted drug delivery systems.[9]

-

Materials Science: This dithiol can be used as a monomer in the synthesis of new materials, such as polymers with tailored properties.[2] Its interaction with gold surfaces can be harnessed to create multilayers for applications in corrosion protection and molecular electronics.[2] The development of redox-responsive polymers containing disulfide bonds is a promising area for creating drug delivery vehicles that release their payload in specific cellular environments.[6]

-

Organic Synthesis: In organic chemistry, this compound serves as a versatile building block for synthesizing various sulfur-containing compounds.[1][5]

-

Pharmaceutical Research: Although direct pharmaceutical applications are not extensively documented, its sulfur-containing structure makes it a potential building block for the synthesis of new drug candidates.[2] It could also be used to modify existing drugs to improve properties such as solubility and bioavailability.[2]

Experimental Protocol: Formation of Self-Assembled Monolayers (SAMs) on Gold

The following is a generalized protocol for the formation of a dithiol SAM on a gold substrate, adapted from procedures for similar aromatic dithiols.[10][11]

Materials and Equipment:

-

Gold-coated substrate

-

This compound

-

Degassed absolute ethanol

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water (18 MΩ·cm)

-

High-purity nitrogen or argon gas

-

Clean glass vials

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes in a fume hood with appropriate personal protective equipment. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.

-

Thoroughly rinse the substrate with deionized water, followed by a rinse with absolute ethanol.

-

Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.[10]

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in degassed absolute ethanol in a clean glass vial.[10]

-

-

SAM Formation:

-

Place the cleaned, dry gold substrate into the dithiol solution.

-

Seal the vial, purging the headspace with nitrogen or argon if possible.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature in the dark.[10]

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate again under a gentle stream of high-purity nitrogen or argon.[10]

-

Caption: Workflow for Self-Assembled Monolayer Formation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 41563-69-3,this compound | lookchem [lookchem.com]

- 3. 41563-69-3|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 41563-69-3 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound [myskinrecipes.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

1,3-Benzenedimethanethiol safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for 1,3-Benzenedimethanethiol

This guide provides comprehensive safety and technical information for this compound (CAS RN: 41563-69-3), intended for researchers, scientists, and professionals in drug development. The following sections summarize critical data from Safety Data Sheets (SDS) to ensure safe handling, storage, and emergency response.

Chemical Identification

This compound, also known as α,α'-Dimercapto-m-xylene or 1,3-Bis(mercaptomethyl)benzene, is a chemical reagent used in various fields, including organic synthesis.[1][2][3] It is characterized by a benzene ring with two mercaptomethyl (-CH2SH) groups.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1,3-Bis(mercaptomethyl)benzene, α,α'-Dimercapto-m-xylene, [3-(sulfanylmethyl)phenyl]methanethiol |

| CAS Number | 41563-69-3 |

| Molecular Formula | C8H10S2 (or C6H4(CH2SH)2) |

| Molecular Weight | 170.29 g/mol |

| MDL Number | MFCD00012311 |

Hazard Identification

This compound is classified as a hazardous chemical.[4] The primary hazards are irritation to the skin, eyes, and respiratory system.[2]

| Classification | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[2][5] H319: Causes serious eye irritation.[2][5] H335: May cause respiratory irritation.[2][5] |

| Precautionary Statements | Prevention: P261, P264, P271, P280.[2][5] Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362.[5] Storage: P403+P233, P405.[2][5] Disposal: P501.[2][5] |

| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Specific Target Organ Toxicity — Single Exposure (Category 3), Target Organ: Respiratory system.[2][6] |

| WGK (Germany) | 3 (severe hazard to water) |

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a strong, unpleasant odor.[1] It is sparingly soluble in water.[1]

| Property | Value |

| Appearance | Colorless to light yellow liquid.[1] |

| Form | Liquid. |

| Boiling Point | 168-170 °C at 25 mmHg.[5][7] |

| Density | 1.15 g/mL at 25 °C.[7] |

| Refractive Index | n20/D 1.6207.[7] |

| Flash Point | >230 °F (>110 °C); 113 °C (closed cup).[5][7] |

| Vapor Pressure | 0.00364 mmHg at 25°C.[1][7] |

| pKa | 9.36 ± 0.10 (Predicted).[1][7] |

First-Aid Measures

Prompt and appropriate first-aid measures are crucial in case of exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[6] |

| Skin Contact | IF ON SKIN: Wash with plenty of water/soap.[2][6] Take off contaminated clothing and wash it before reuse.[2][8] If skin irritation occurs, get medical help.[2] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[6] |

| Ingestion | Do not induce vomiting. Rinse mouth thoroughly with water. Get medical attention if symptoms occur.[9] |

Fire-Fighting and Accidental Release Measures

| Aspect | Guidance |

| Suitable Extinguishing Media | Use water fog, carbon dioxide, foam, or dry chemical.[10] |

| Specific Hazards | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[11] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11] |

| Personal Precautions | Avoid substance contact and inhalation of vapors.[6] Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 7). |

| Containment & Cleanup | Absorb with sand or other inert absorbent.[9] Collect material into a suitable, properly labeled container for disposal.[9][10] |

Handling, Storage, and Transport

| Aspect | Guidance |

| Safe Handling | Avoid contact with skin and eyes.[9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.[2] Wash hands and any exposed skin thoroughly after handling.[2] |

| Storage Conditions | Store in a cool, dark, and well-ventilated place.[6][12] Keep container tightly closed.[2] Store locked up.[2] This substance is air sensitive and should be stored under an inert gas.[12] |

| Incompatible Materials | Strong oxidizing agents.[12] |

| Transport UN Number | UN 3334 (Aviation regulated liquid, n.o.s.).[5][7] |

Exposure Controls and Personal Protection

| Control | Specification |

| Engineering Controls | Ensure adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower.[11] |

| Eye/Face Protection | Wear safety glasses with side-shields or tightly fitting safety goggles.[13] |

| Skin Protection | Wear protective gloves and impervious clothing.[13] |

| Respiratory Protection | Use a NIOSH-approved respirator (type ABEK EN14387 filter recommended) if exposure limits are exceeded or irritation is experienced.[13] |

Experimental Protocols

The data presented in this guide are derived from standardized Safety Data Sheets. These documents typically do not include detailed experimental methodologies. For instance, properties like flash point are noted as being determined via a "closed cup" method, and GHS classifications are based on aggregated data from notifications to regulatory bodies like the ECHA C&L Inventory.[5] For detailed experimental protocols, consulting primary research literature or specific regulatory filings would be necessary.

Hazard Response Workflow

The following diagram illustrates the logical workflow from hazard identification to the appropriate safety response for this compound.

Caption: Hazard and response flow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 41563-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Cas 41563-69-3,this compound | lookchem [lookchem.com]

- 8. This compound | 41563-69-3 | TCI EUROPE N.V. [tcichemicals.com]

- 9. media.adeo.com [media.adeo.com]

- 10. images.thdstatic.com [images.thdstatic.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide on 1,3-Benzenedimethanethiol for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Benzenedimethanethiol, summarizing its known synonyms, chemical and physical properties, synthesis, and current applications. It also highlights the existing gaps in the scientific literature regarding its biological activity and potential for drug development, offering a perspective for future research directions.

Nomenclature and Synonyms

In scientific literature, this compound is known by several names. A comprehensive list of its synonyms is provided below to aid in literature searches and chemical identification.

-

α,α'-Dimercapto-m-xylene[3]

-

m-Xylene-α,α'-dithiol

-

1,3-Xylylenedithiol

-

(Benzene-1,3-diyl)dimethanethiol

-

3-(Mercaptomethyl)phenyl methanethiol[4]

-

a,a'-m-Xylenedithiol

-

m-Xylylenedithiol

-

1,3-Benzenedimethane

-

O-Xylene Dithiol[4]

-

1,3-phenylenediMethanethiol[4]

-

1,3-Xylene-a,a'-dithiol

-

1,3-Benzyldimethylthiol[5]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | References |

| CAS Number | 41563-69-3 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₈H₁₀S₂ | [4][7][9] |

| Molecular Weight | 170.30 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 168-170 °C / 25 mmHg | [4][8][9] |

| Density | 1.15 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.6207 | [8] |

| Flash Point | >230 °F (>110 °C) | [9] |

| InChI Key | JSNABGZJVWSNOB-UHFFFAOYSA-N | [8] |

| SMILES | SCc1cccc(CS)c1 | [8] |

Synthesis and Manufacturing

A documented method for the synthesis of this compound involves a two-step process starting from 1,3-bis(chloromethyl)benzene (also known as α,α'-dichloro-m-xylene).

Experimental Protocol: Synthesis of this compound [7]

-

Step 1: Formation of the isothiouronium salt. 1,3-Bis(chloromethyl)benzene is reacted with thiourea in an aqueous solution. The mixture is heated to reflux for approximately 2.5 hours. This reaction forms the corresponding bis(isothiouronium) salt.

-

Step 2: Hydrolysis. The reaction mixture is cooled, and a strong base, such as a 50% aqueous solution of sodium hydroxide, is added under an inert atmosphere (e.g., nitrogen). The mixture is then heated to facilitate the hydrolysis of the isothiouronium salt to the corresponding dithiol. This hydrolysis is typically carried out for about 2 hours at a temperature ranging from 40 to 70 °C.

-

Workup and Purification. After hydrolysis, the reaction mixture is cooled and neutralized with an acid like hydrochloric acid. The product is then extracted with an organic solvent, such as toluene. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Below is a DOT script for a Graphviz diagram illustrating the general workflow of this synthesis.

Caption: General workflow for the synthesis of this compound.

Applications in Scientific Literature

The primary application of this compound found in the scientific literature is in the field of surface science and nanotechnology . Its two thiol groups allow it to act as a linker, forming self-assembled monolayers (SAMs) on gold surfaces. These SAMs have been studied for their structural and electronic properties.

The compound is also used in organic synthesis as a building block for the preparation of sulfur-containing molecules.[4] Its potential use in the pharmaceutical industry has been suggested due to its sulfur-containing structure, which could serve as a scaffold for new drug synthesis or for modifying existing pharmaceutical compounds.[9]

Status of Research in Drug Development and Life Sciences

Despite its established synthesis and applications in material science, a comprehensive review of the scientific literature reveals a notable absence of in-depth research into the biological activities of this compound. For professionals in drug development, this presents a landscape with several key characteristics:

-

Lack of Biological Data: There is a significant scarcity of published studies detailing any specific biological effects of this compound. Searches for its potential anticancer, antimicrobial, neuroprotective, or enzyme-inhibiting properties did not yield substantial results.

-

No Identified Signaling Pathways: Consequently, there are no known signaling pathways that are modulated by this compound.

-

Absence of Experimental Protocols: Detailed experimental protocols for assessing the biological activity of this compound are not available in the literature.

This lack of information suggests that this compound is a relatively unexplored molecule in the context of pharmacology and drug discovery. The presence of two nucleophilic thiol groups suggests that it could potentially interact with biological targets, but this has not been systematically investigated.

Conclusion and Future Outlook

This compound is a readily synthesizable compound with a well-characterized chemical profile. Its primary utility to date has been in materials science. For the drug development community, this compound represents a "blank slate." The absence of biological data presents a clear opportunity for novel research. Initial exploratory studies could focus on broad-spectrum screening to identify any potential bioactivities. Given the reactivity of thiols, investigations into its effects on enzymes, particularly those with reactive cysteine residues in their active sites, or its potential as a metal chelator in biological systems, could be promising starting points. However, any research program focused on this molecule would need to begin with fundamental in vitro screening to establish a biological rationale for further development.

References

- 1. M-Xylene | C6H4(CH3)2 | CID 7929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 41563-69-3|this compound|BLD Pharm [bldpharm.com]

- 8. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cas 41563-69-3,this compound | lookchem [lookchem.com]

- 10. calpaclab.com [calpaclab.com]

A Technical Guide to 1,3-Benzenedimethanethiol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and key research applications of 1,3-Benzenedimethanethiol. This versatile chemical is a valuable building block in nanotechnology, surface science, and materials chemistry, with particular relevance to the development of novel drug delivery systems and diagnostic platforms.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from several prominent suppliers, providing a comparative overview of purity, available quantities, and catalog information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Catalog Number |

| TCI America | This compound | 41563-69-3 | >98.0% (GC) | 1g, 5g | B3854[1][2] |

| Sigma-Aldrich | This compound | 41563-69-3 | 95% | Not specified | 306983[3][4] |

| Apollo Scientific | This compound | 41563-69-3 | Not specified | 250mg, 1g, 5g, 25g | Not specified[5] |

| MySkinRecipes | This compound | 41563-69-3 | 98% (GC) | 250mg, 1g | 123322[6] |

| HENAN NEW BLUE CHEMICAL CO.,LTD | This compound | 41563-69-3 | 99% min | Gram to Kilogram scale | Not specified[7] |

Key Research Applications and Experimental Protocols

This compound is predominantly utilized in two key areas of research: the functionalization of gold nanoparticles and the formation of self-assembled monolayers (SAMs) on gold surfaces.

Functionalization of Gold Nanoparticles

The thiol groups of this compound exhibit a strong affinity for gold surfaces, making it an excellent ligand for functionalizing gold nanoparticles (AuNPs). This surface modification can be used to impart new properties to the nanoparticles, enabling their use in drug delivery, sensing, and catalysis.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

This compound

-

Ethanol (200 proof)

-

Deionized water (18 MΩ·cm)

Procedure:

-

Synthesis of Citrate-Stabilized AuNPs:

-

Prepare a 1 mM solution of HAuCl₄ in deionized water.

-

Heat 100 mL of the HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.

-

Rapidly add 10 mL of a 38.8 mM solution of trisodium citrate to the boiling HAuCl₄ solution.[8]

-

The solution color will change from yellow to blue and finally to a stable ruby red, indicating the formation of nanoparticles.

-

Continue boiling and stirring for an additional 15 minutes.

-

Remove from heat and allow to cool to room temperature with continued stirring.

-

-

Functionalization with this compound:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

In a separate vial, add the prepared citrate-stabilized AuNP solution to the ethanolic thiol solution. A typical molar ratio would be a significant excess of the thiol.

-

Allow the mixture to stir for 24 hours at room temperature to facilitate ligand exchange.

-

Purify the functionalized nanoparticles by centrifugation. The centrifugation speed and time will depend on the nanoparticle size.

-

Remove the supernatant and resuspend the nanoparticle pellet in fresh ethanol to wash away excess thiol and displaced citrate. Repeat this washing step at least twice.

-

Formation of Self-Assembled Monolayers (SAMs)

This compound can form self-assembled monolayers on gold substrates. These highly organized molecular layers are crucial for modifying surface properties, such as wettability and biocompatibility, and for creating platforms for molecular electronics and biosensors.

Materials:

-

Gold-coated substrate (e.g., gold-on-silicon wafer)

-

This compound

-

Ethanol (200 proof, degassed)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.

-

Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes.

-

Carefully remove the substrate and rinse copiously with deionized water.

-

Rinse the substrate with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in degassed absolute ethanol. Degassing can be achieved by bubbling nitrogen through the solvent for at least 30 minutes.

-

Immediately immerse the cleaned and dried gold substrate into the thiol solution in a clean container.

-

Seal the container and allow the self-assembly to proceed for 12-24 hours at room temperature. For optimal results, this should be done in an inert atmosphere (e.g., in a glovebox or by purging the container with nitrogen).

-

After incubation, remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Dry the substrate again with a gentle stream of nitrogen.

-

Characterization Techniques

The successful functionalization of nanoparticles or formation of SAMs can be confirmed using a variety of surface-sensitive analytical techniques, including:

-

UV-Vis Spectroscopy: To monitor the plasmon resonance peak of gold nanoparticles, which can shift upon ligand exchange.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles and assess their aggregation state.

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and dispersion of the nanoparticles.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface, confirming the presence of sulfur from the thiol.

-

Contact Angle Goniometry: To measure the change in surface wettability after SAM formation.

-

Ellipsometry: To measure the thickness of the formed monolayer.

This guide provides a foundational understanding of the procurement and application of this compound for research purposes. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound 95 41563-69-3 [sigmaaldrich.com]

- 5. 41563-69-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Purity Specifications of 1,3-Benzenedimethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 1,3-Benzenedimethanethiol (CAS No: 41563-69-3), a crucial reagent in various fields, including pharmaceutical development and materials science.[1] The document outlines typical purity levels, methods for analysis, and detailed experimental protocols.

Purity and Physical Specifications

The purity of this compound is predominantly determined by Gas Chromatography (GC). Commercial grades typically offer purities ranging from 95% to over 98%. Iodometric titration is another method used to determine purity. The following tables summarize the common purity specifications and key physical properties cited by various suppliers.

Table 1: Purity Specifications for this compound

| Parameter | Specification | Analysis Method | Source |

| Purity | 95% | Assay | Sigma-Aldrich |

| Purity | >98.0% | Gas Chromatography (GC) | TCI[2] |

| Purity | min. 97.0% | Iodometric Titration | TCI |

| Purity | 98% | Gas Chromatography (GC) | MySkinRecipes[3] |

| Purity | 99% min | Not Specified | HENAN NEW BLUE CHEMICAL CO.,LTD[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀S₂[1][4] |

| Molecular Weight | 170.29 g/mol [4] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 168-170 °C at 25 mmHg[1][4] |

| Density | 1.15 g/mL at 25 °C[1][4] |

| Refractive Index (n20/D) | 1.6207[1][4] |

| Flash Point | >230 °F (>110 °C)[4] |

| Storage | Room temperature, under inert gas, in a cool, dark place[5] |

| Sensitivity | Air sensitive[5] |

Experimental Protocols

Accurate determination of purity requires robust analytical methods. The following sections detail generalized protocols for the key analytical techniques used for this compound.

2.1 Purity Determination by Gas Chromatography (GC)

Gas chromatography is the most common method for quantifying the purity of this compound.[3] The principle involves separating volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to a 2 mL GC vial.

-

-

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Agilent GC/MSD System or equivalent.[6]

-

Injector: Split/splitless injector, with a split ratio of 50:1.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Detector Temperature: 300 °C (for FID).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by the area percent method:

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

-

-

2.2 Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of a compound, ensuring that the primary peak in a GC analysis corresponds to the correct molecule.

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Spectral Analysis:

2.3 Purification by Vacuum Distillation

For research applications requiring higher purity than commercially available, vacuum distillation can be employed to remove non-volatile impurities and other contaminants with different boiling points.

Methodology:

-

Apparatus Setup:

-

Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.

-

Ensure all glassware is dry and joints are properly sealed.

-

-

Procedure:

-

Place the crude this compound into the round-bottom flask.

-

Slowly apply vacuum to the system. The high boiling point of this compound (168-170 °C at 25 mmHg) necessitates a vacuum to lower the boiling point to a more manageable temperature and prevent thermal decomposition.[1][4]

-

Gradually heat the flask using a heating mantle.

-

Collect the fraction that distills at a constant temperature and pressure, corresponding to the boiling point of the pure compound.

-

After distillation, the purified product is typically washed with water, dried, and filtered to yield the final high-purity material.[8]

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of purity analysis and the relationship between different aspects of quality control for this compound.

Caption: Workflow for purity analysis of this compound.

Caption: Relationship between methods, data, and final purity specification.

References

- 1. high quality this compound, CasNo.41563-69-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. This compound | 41563-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 41563-69-3 [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Storage and Handling of 1,3-Benzenedimethanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the proper storage and handling of 1,3-Benzenedimethanethiol (CAS RN: 41563-69-3), a thiol compound also known as 1,3-bis(mercaptomethyl)benzene or α,α'-dimercapto-m-xylene. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel, maintain the integrity of the chemical, and prevent hazardous incidents.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic unpleasant odor. It is classified as a combustible liquid.

| Property | Value |

| Molecular Formula | C8H10S2 |

| Molecular Weight | 170.29 g/mol |

| Boiling Point | 168-170 °C/25 mmHg[1] |

| Density | 1.15 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.6207[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Storage Guidelines

Proper storage of this compound is essential to maintain its stability and prevent degradation. This compound is known to be air-sensitive.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dark place. Recommended temperatures include room temperature, <15°C, and 4°C. | [2][3] |

| Atmosphere | Store under an inert gas.[2] | [2] |

| Container | Keep container tightly closed.[4] Use polyethylene or polypropylene containers.[5] Ensure containers are clearly labeled and free from leaks.[5] | |

| Ventilation | Store in a well-ventilated place.[4][6] | [4][6] |

Handling Procedures and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict handling procedures and the use of appropriate personal protective equipment are mandatory.

Hazard Identification

This compound is classified with the following hazards:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye Protection | Eyeshields or safety glasses with side-shields. |

| Hand Protection | Protective gloves. |

| Respiratory Protection | Use a type ABEK (EN14387) respirator filter if ventilation is inadequate. |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[6] |

Safe Handling Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound.

Incompatible Materials

To prevent dangerous reactions, avoid contact between this compound and the following substances:

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4][6] If breathing is difficult, give oxygen.[4] Seek medical attention if you feel unwell.[4] |

| Skin Contact | Take off contaminated clothing immediately.[4][8] Wash with plenty of soap and water.[6][8] If skin irritation occurs, get medical help.[4] |

| Eye Contact | Immediately rinse with water for several minutes.[4][6] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4] Get medical help.[4] |

| Ingestion | Do not induce vomiting. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response

In the event of a spill:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect the absorbed material and place it in a suitable, closed container for disposal.

Waste Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4][5] This material and its container must be disposed of as hazardous waste.[5]

This technical guide is intended to provide comprehensive storage and handling information for this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. This compound | 41563-69-3 [chemicalbook.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. usbio.net [usbio.net]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 41563-69-3 | TCI EUROPE N.V. [tcichemicals.com]

Spectroscopic Profile of 1,3-Benzenedimethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzenedimethanethiol (also known as α,α'-dimercapto-m-xylene), a versatile organosulfur compound. Due to the limited availability of published, peer-reviewed raw spectroscopic data for this compound, this guide presents predicted data based on established principles of NMR and IR spectroscopy, alongside experimentally obtained data for the closely related compound, 1,3-benzenedithiol, for comparative analysis. This approach allows for a robust understanding of the expected spectral features of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a central benzene ring with two methylene thiol (-CH₂SH) groups substituted at the meta positions. This structure gives rise to characteristic signals in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are crucial for its identification and characterization.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the thiol protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 4H | Aromatic (C₆H₄) |

| ~3.7 | Singlet | 4H | Methylene (-CH₂) |

| ~1.6-1.8 | Triplet | 2H | Thiol (-SH) |

Note: Predicted chemical shifts are in ppm relative to tetramethylsilane (TMS) and are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The thiol proton signal can be broad and its chemical shift is concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138-140 | Aromatic (C-CH₂) |

| ~128-130 | Aromatic (CH) |

| ~28-30 | Methylene (-CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂) |

| ~2600-2550 | Weak | S-H Stretch (Thiol) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Bending |

| ~1450-1400 | Medium | CH₂ Bending |

| ~700-800 | Strong | Aromatic C-H Out-of-Plane Bending (meta-disubstituted) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of thiol-containing aromatic compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the resulting spectra and calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., KBr, NaCl).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Correction: Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of this compound is outlined below.

Caption: Workflow for the spectroscopic analysis of this compound.

Comparative Analysis with 1,3-Benzenedithiol

For reference, the experimental spectroscopic data for 1,3-benzenedithiol is provided below. The primary difference in the spectra of this compound would be the presence of signals corresponding to the methylene (-CH₂) groups.

Table 4: Experimental ¹H NMR Data for 1,3-Benzenedithiol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | Triplet | 1H | H-5 |

| ~7.10 | Doublet | 2H | H-4, H-6 |

| ~7.05 | Singlet | 1H | H-2 |

| ~3.45 | Singlet | 2H | -SH (Thiol) |

Table 5: Experimental IR Data for 1,3-Benzenedithiol

| Frequency (cm⁻¹) | Assignment |

| ~2550 | S-H Stretch |

| ~1570, 1450 | C=C Aromatic Ring Stretch |

The comparison highlights that while the aromatic region would show similarities, the key differentiating features for this compound would be the aliphatic C-H stretches in the IR spectrum and the distinct methylene proton and carbon signals in the NMR spectra.

This guide serves as a foundational resource for the spectroscopic characterization of this compound, providing researchers with the expected data and methodologies for their analytical work.

Adsorption Characteristics of 1,3-Benzenedimethanethiol on Gold Surfaces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption characteristics of 1,3-Benzenedimethanethiol (1,3-BDMT) on gold surfaces. This information is critical for applications in molecular electronics, biosensing, and drug delivery, where the precise control of surface chemistry is paramount. This document details the binding behavior, molecular orientation, and self-assembly of 1,3-BDMT on gold, supported by quantitative data from theoretical calculations and experimental findings. Detailed protocols for key characterization techniques are also provided to facilitate reproducible research in this area.

Adsorption Mechanism and Molecular Orientation

This compound adsorbs onto gold surfaces through the formation of strong covalent bonds between the sulfur atoms of its thiol groups and gold atoms on the substrate. This process typically involves the dissociative chemisorption of the thiol groups, where the hydrogen atom of the S-H bond is released, and a gold-thiolate (S-Au) bond is formed.

The orientation and packing of the 1,3-BDMT molecules on the gold surface are influenced by several factors, including the concentration of the 1,3-BDMT solution and the nature of the gold substrate. At concentrations below monolayer coverage, 1,3-BDMT has been observed to adsorb via two S-Au linkages, suggesting a flat-lying orientation of the benzene ring with respect to the surface.[1] However, as the concentration increases on gold nanoparticles, an upright geometry is favored.[1] This transition from a lying-down to a standing-up orientation is a common phenomenon in the self-assembly of aromatic dithiols on gold surfaces.

Quantitative Adsorption Data

The following tables summarize key quantitative data regarding the adsorption of this compound and related thiol compounds on gold surfaces, primarily derived from Density Functional Theory (DFT) calculations and experimental measurements.

Table 1: Adsorption Energies from DFT Calculations

| Adsorbate System | Conformation | Adsorption Energy (kcal/mol) | Computational Method |

| 1,3-BDMT on Au(111) | sin | -63.5 | DFT |

| 1,3-BDMT on Au(111) | anti | -79.7 | DFT |

| Methylthiolate on Au(111) | - | -43.5 | DFT |

Note: The sin and anti conformations refer to the relative orientation of the two thiol groups with respect to the benzene ring.

Table 2: Structural Parameters of Thiolates on Gold Surfaces

| Parameter | Molecule | Value | Method |

| S-Au Bond Length | Methylthiolate | 2.51 Å | DFT |

| Adsorption Angle (S-C bond to surface normal) | Methylthiolate | 56° | DFT |

| Surface Coverage | Benzenethiol | 0.53 nmol/cm² | Reductive Desorption (CV)[2] |

Experimental Protocols

Detailed methodologies for the formation and characterization of 1,3-BDMT self-assembled monolayers (SAMs) on gold surfaces are provided below.

Formation of 1,3-BDMT Self-Assembled Monolayers

The formation of a high-quality SAM is critically dependent on the cleanliness of the gold substrate and the incubation conditions.

Protocol:

-

Substrate Cleaning:

-

Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment.

-

Rinse the substrate thoroughly with deionized water (18 MΩ·cm).

-

Rinse with absolute ethanol.

-

Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

-

-

SAM Formation:

-

Prepare a 1-10 mM solution of this compound in anhydrous ethanol in a clean glass vial.

-

Place the cleaned, dry gold substrate in the 1,3-BDMT solution.

-

Seal the vial to minimize exposure to air. For optimal results, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature in the dark to prevent photo-oxidation.[3]

-

-

Rinsing and Drying:

-

Remove the substrate from the solution.

-

Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

Characterization Techniques

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the surface. For 1,3-BDMT SAMs, XPS is crucial for confirming the formation of the S-Au bond.

Protocol:

-

Introduce the SAM-coated gold substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).

-

Analyze the kinetic energy of the emitted photoelectrons to identify the elements present and their chemical states.

-

Focus on the S 2p and Au 4f core level spectra. The S 2p peak for a gold-thiolate bond is typically observed at a binding energy of around 162 eV.[4]

STM provides real-space images of the surface at the atomic and molecular level, allowing for the visualization of the SAM structure and the identification of any defects.

Protocol:

-

Mount the SAM-coated gold substrate in an STM.

-

Use a sharp metallic tip (e.g., Pt/Ir or W).

-

Apply a bias voltage between the tip and the sample (typically in the range of -2.0 V to +2.0 V for aromatic thiols).[3]

-

Engage the tip and scan the surface in constant current mode.

-

Typical imaging parameters for aromatic thiol SAMs are a tunneling current of 1-100 pA.[1]

SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the molecular structure and orientation of adsorbates on plasmonically active metal surfaces like gold nanoparticles.

Protocol:

-

Prepare a SERS-active substrate, typically consisting of gold nanoparticles or a roughened gold surface.

-

Adsorb 1,3-BDMT onto the SERS substrate using the SAM formation protocol.

-

Illuminate the sample with a laser of a suitable wavelength (e.g., 633 nm or 785 nm).

-

Collect the scattered Raman signal using a spectrometer.

-

The disappearance or significant weakening of the S-H stretching band (around 2550 cm⁻¹) is a strong indicator of S-Au bond formation.[1]

Theoretical Modeling: Density Functional Theory

DFT calculations are a powerful tool for elucidating the adsorption mechanism and predicting the structural and electronic properties of 1,3-BDMT on gold surfaces.

Methodology Overview:

-

Model System: A slab model of the Au(111) surface is typically used, often consisting of several atomic layers. The 1,3-BDMT molecule is placed on this surface.

-

Functional and Basis Set: A suitable exchange-correlation functional (e.g., PBE) and basis set are chosen.

-

Geometry Optimization: The positions of the atoms in the 1,3-BDMT molecule and the top layers of the gold slab are allowed to relax until the forces on the atoms are minimized, yielding the most stable adsorption geometry.

-

Adsorption Energy Calculation: The adsorption energy is calculated by subtracting the total energies of the isolated 1,3-BDMT molecule and the clean gold slab from the total energy of the adsorbed system.

Conclusion

The adsorption of this compound on gold surfaces results in the formation of self-assembled monolayers driven by the strong gold-thiolate bond. The molecular orientation is concentration-dependent, transitioning from a lying-down to a standing-up configuration. While quantitative data for 1,3-BDMT is still emerging, theoretical and experimental studies on analogous systems provide valuable insights into its adsorption characteristics. The detailed experimental protocols provided herein offer a foundation for consistent and reproducible research into these important surface modifications, which are crucial for advancing technologies in molecular-scale devices and biosensors.

References

The Pivotal Role of 1,3-Benzenedimethanethiol in Nanotechnology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nanotechnology, the precise engineering of nanoscale materials is paramount. The functionalization of nanoparticles to impart specific chemical and physical properties is a cornerstone of this field, enabling advancements in areas ranging from targeted drug delivery to molecular electronics. Among the diverse array of molecules utilized for surface modification, 1,3-Benzenedimethanethiol has emerged as a significant linker molecule, offering a unique combination of structural rigidity and reactive thiol groups. This technical guide provides a comprehensive overview of the key applications of this compound in nanotechnology, with a focus on its role in the functionalization of nanoparticles, supported by detailed experimental protocols and quantitative data.

Fundamental Properties of this compound

This compound is an aromatic dithiol with the chemical formula C₆H₄(CH₂SH)₂. Its structure consists of a benzene ring with two mercaptomethyl (-CH₂SH) groups positioned at the meta positions. This specific arrangement confers a unique geometry that influences its assembly on nanoparticle surfaces.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀S₂ |

| Molecular Weight | 170.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 168-170 °C at 25 mmHg |

| Density | 1.15 g/mL at 25 °C |

| Refractive Index | n20/D 1.6207 |

The key to its utility in nanotechnology lies in the reactivity of its thiol groups. Thiols are known to form strong coordinate bonds with the surfaces of noble metal nanoparticles, particularly gold (Au), through the formation of gold-thiolate (Au-S) bonds. The presence of two thiol groups in this compound allows it to act as a bidentate ligand, potentially binding to a single nanoparticle at two points or, more commonly, bridging two separate nanoparticles.

Core Application: Functionalization of Gold Nanoparticles

The primary application of this compound in nanotechnology is the functionalization of gold nanoparticles (AuNPs). This process involves the replacement of the original stabilizing ligands on the AuNP surface (often citrate ions) with this compound molecules. This surface modification is crucial for a variety of subsequent applications, including the development of biosensors, catalysts, and drug delivery vehicles.

Experimental Protocol: Synthesis and Functionalization of Gold Nanoparticles with this compound

This section provides a detailed methodology for the synthesis of citrate-stabilized AuNPs followed by their functionalization with this compound.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

This compound

-

Ethanol (anhydrous)

-

Deionized (DI) water (18.2 MΩ·cm)

-

All glassware must be thoroughly cleaned with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio) and rinsed with DI water.

Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

-

Prepare a 1 mM solution of HAuCl₄ in DI water.

-

In a 250 mL round-bottom flask equipped with a reflux condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

-

The solution will undergo a series of color changes, from yellow to colorless, then to a deep red, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Remove the flask from the heat source and allow it to cool to room temperature with continuous stirring.

-

Store the resulting AuNP solution at 4°C. The synthesized nanoparticles will have an approximate diameter of 20 nm.

Part 2: Functionalization with this compound

-

Prepare a 1 mM solution of this compound in anhydrous ethanol. This solution should be prepared fresh before use.

-

In a clean glass vial, add 10 mL of the as-synthesized citrate-stabilized AuNP solution.

-

While stirring, add a calculated volume of the this compound solution to achieve a significant molar excess (e.g., 100-fold) relative to the estimated number of gold atoms on the nanoparticle surface.

-

Allow the reaction to proceed for at least 12-24 hours at room temperature with gentle stirring to ensure complete ligand exchange.

-

Purify the functionalized AuNPs by centrifugation. The speed and time will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for ~20 nm particles).

-

Carefully decant the supernatant, which contains unbound this compound and displaced citrate ions.

-

Resuspend the nanoparticle pellet in fresh ethanol to wash away any remaining impurities.

-

Repeat the centrifugation and resuspension steps at least two more times.

-

Finally, resuspend the purified this compound-functionalized AuNPs in a suitable solvent for storage and further characterization.

Table 2: Key Parameters for AuNP Synthesis and Functionalization

| Parameter | Value/Range | Notes |

| HAuCl₄ Solution Concentration | 1 mM | |

| Trisodium Citrate Solution Concentration | 38.8 mM | |

| Reaction Temperature (Synthesis) | Boiling | |

| Approximate AuNP Diameter | ~20 nm | |

| This compound Concentration | 1 mM in Ethanol | Prepare fresh |

| Molar Excess of Thiol | ~100-fold | Relative to surface gold atoms |

| Reaction Time (Functionalization) | 12-24 hours | Allows for complete ligand exchange |

| Reaction Temperature (Functionalization) | Room Temperature | |

| Purification Method | Centrifugation |

Characterization of Functionalized Nanoparticles

Successful functionalization can be confirmed using a variety of analytical techniques:

-

UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance (SPR) peak of the AuNPs is typically observed after ligand exchange with this compound.

-

Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles indicates the presence of the organic capping layer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic peaks corresponding to the benzene ring and C-S bonds, and the disappearance of the S-H stretching band, confirm the attachment of this compound to the gold surface.

-

Thermogravimetric Analysis (TGA): This technique can be used to quantify the amount of organic material (the this compound ligand) on the nanoparticle surface.

Applications in Drug Delivery

While direct, extensive research on this compound specifically for drug delivery is an emerging area, the principles of using thiolated linkers on nanoparticles for this purpose are well-established. The functionalized nanoparticles serve as a platform for the attachment of therapeutic agents.

Conceptual Framework for Drug Conjugation

The free thiol group of this compound, when one thiol is bound to the nanoparticle surface, can be utilized for drug conjugation. Alternatively, both thiol groups can bind to the nanoparticle, and the aromatic ring can be further functionalized for drug attachment. A more common approach involves using the thiol groups to attach to the nanoparticle and then conjugating the drug to the nanoparticle surface through other means, or encapsulating the drug within a matrix supported by the functionalized nanoparticles.

A particularly promising strategy involves stimuli-responsive drug release. For instance, a drug can be conjugated to the thiolated nanoparticle via a disulfide bond. The intracellular environment of many cancer cells has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular environment. This difference in redox potential can be exploited to trigger the cleavage of the disulfide bond, leading to the targeted release of the drug within the cancer cells.

Analogous Example: Doxorubicin Delivery using Thiolated Gold Nanoparticles

While specific data for this compound is limited, studies on other thiolated linkers provide a strong proof-of-concept. For example, the anticancer drug doxorubicin (DOX) has been successfully conjugated to gold nanoparticles stabilized by thiolated ligands.[1] In some systems, DOX is attached via a pH-sensitive hydrazone linker.[1] The acidic environment of tumor tissues and endosomes can cleave this bond, releasing the drug at the target site.[2]

Table 3: Quantitative Data from Analogous Dithiol-based Drug Delivery Systems (Conceptual)

| Parameter | Typical Range | Notes |

| Drug Loading Capacity (wt%) | 5 - 20% | Highly dependent on the drug, nanoparticle size, and linker chemistry. |

| Encapsulation Efficiency (%) | 70 - 95% | |

| Drug Release at pH 7.4 (24h) | < 15% | Demonstrates stability in physiological conditions. |

| Drug Release at pH 5.5 (24h) | > 70% | Shows stimuli-responsive release in acidic environments. |

| Drug Release in presence of GSH (24h) | > 80% | Indicates redox-responsive release. |

Note: This table presents typical data from studies using various thiolated linkers and is intended to be illustrative of the potential of such systems.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of citrate-stabilized gold nanoparticles.